BenchChemオンラインストアへようこそ!

4-Aminoquinoline

Antimalarial Drug Resistance IC50

Select 4-Aminoquinoline (CAS 578-68-7) as your procurement-grade building block for antimalarial lead optimization. The 4-amino substitution geometry is non-negotiable: this scaffold uniquely inhibits heme detoxification via FPIX intercalation, while 8-aminoquinolines (e.g., primaquine) target divergent pathways and cannot serve as substitutes. With ≥98% purity, this intermediate supports SAR-driven derivatization against chloroquine-resistant strains, HDAC inhibitor design, and dual EGFR/HDAC probe synthesis. Ensure isomer fidelity for reproducible pharmacology.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 578-68-7
Cat. No. B048711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline
CAS578-68-7
Synonyms4-Aminoquinoline;  4-Quinolylamine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)N
InChIInChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11)
InChIKeyFQYRLEXKXQRZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinoline (CAS 578-68-7): Baseline Characterization and Procurement Considerations for the Core Antimalarial Scaffold


4-Aminoquinoline (CAS 578-68-7, C₉H₈N₂, MW 144.18) is a foundational heterocyclic scaffold characterized by a quinoline ring system with an exocyclic primary amino group at the 4-position . This parent compound serves as the essential synthetic building block for a major class of clinically significant antimalarial agents, including chloroquine, amodiaquine, and hydroxychloroquine, which are all N-substituted derivatives of this core structure [1]. Its fundamental physicochemical properties—including a melting point of 153.0–158.0 °C, a calculated logP of approximately 2.4, and a pKa around 9.17—provide the baseline parameters that determine its reactivity in derivatization reactions and its inherent stability profile as a solid at ambient temperature . As a procurement-grade intermediate, commercially available material is typically specified with purity of ≥98.0% (GC/Titration) and appears as a white to yellow to orange powder or crystalline solid .

Why 4-Aminoquinoline (578-68-7) Cannot Be Replaced by Other Aminoquinoline Isomers in Research and Development


Although sharing the quinoline skeleton, 4-aminoquinoline cannot be interchangeably substituted with its positional isomers—specifically 8-aminoquinoline or 3-aminoquinoline—in pharmaceutical research and industrial synthesis. This functional incompatibility stems from the fundamentally different mechanisms of action and biological targets conferred by the precise position of the amino group [1]. The 4-aminoquinoline scaffold primarily exerts antimalarial activity by inhibiting heme detoxification within the parasite's digestive vacuole, a process requiring the specific geometry of the 4-substituted ring system to intercalate with ferriprotoporphyrin IX (FPIX) [2]. In contrast, 8-aminoquinolines (e.g., primaquine) target exo-erythrocytic liver stages and hypnozoites via mechanisms involving interference with mitochondrial electron transport, rendering them ineffective as substitutes in blood-stage schizontocidal assays [1]. Furthermore, the reactivity profile of the 4-amino group in nucleophilic substitution and condensation reactions is distinct from that at the 8-position, dictating divergent synthetic pathways for generating clinically validated derivatives such as chloroquine (a 4-amino-7-chloroquinoline) [3]. Consequently, procurement of the correct 4-isomer is non-negotiable for replicating established SAR or synthesizing known active pharmaceutical ingredients.

Quantitative Differentiation of 4-Aminoquinoline (578-68-7) Scaffold Against Comparators in Key Application Areas


Potency Against Chloroquine-Resistant P. falciparum: 4-Aminoquinoline Derivatives vs. Chloroquine Baseline

Novel 4-aminoquinoline derivatives, designed without the hydroxyl group required for toxic quinone-imine metabolite formation, exhibit in vitro potency markedly superior to chloroquine and comparable to amodiaquine against chloroquine-resistant P. falciparum [1]. While chloroquine shows significantly reduced efficacy (elevated IC50 values) against resistant strains, certain 4-aminoquinoline analogues maintain low nanomolar IC50 values, demonstrating the scaffold's inherent capacity for overcoming resistance when appropriately substituted [1].

Antimalarial Drug Resistance IC50

HDAC8 Inhibition Selectivity: Quinoline-Based Derivative vs. Clinical Benchmark Vorinostat (SAHA)

Structural optimization of the quinoline scaffold yields compounds with significantly improved selectivity for specific histone deacetylase (HDAC) isoforms over the pan-inhibitor Vorinostat (SAHA). A quinoline-based N-hydroxycinnamamide derivative (compound 4a) demonstrated preferential inhibition of HDAC8 . This is evidenced by an IC50 value substantially lower than that of the FDA-approved comparator, indicating a shift away from broad-spectrum inhibition toward class I selectivity .

HDAC Inhibitor Cancer Epigenetics IC50

Fluorescent DNA Minor Groove Probing: AQ4 (Aminoquinoline Derivative) vs. Commercial Gold Standard Hoechst Stain

The aminoquinoline derivative AQ4 functions as a superior fluorescent probe for the DNA minor groove compared to the widely used Hoechst stain [1]. While both compounds exhibit minor groove binding specificity, confirmed against intercalating controls (ethidium bromide, acridine orange), AQ4 provides a significantly enhanced analytical signal [1]. This improved signal-to-noise ratio enables more sensitive detection and quantification of DNA in biochemical assays [1].

Fluorescent Probe DNA Binding Minor Groove Bioimaging

Activity Retention Against Chloroquine-Resistant P. falciparum In Vivo: Amodiaquine vs. Chloroquine Cross-Resistance Profile

In vivo efficacy studies in owl monkeys infected with chloroquine-resistant P. falciparum demonstrate that while cross-resistance exists among 4-aminoquinolines, it is not absolute [1]. Amodiaquine, a 4-aminoquinoline derivative, cures infections that are fully refractory to maximally tolerated doses of chloroquine [1]. This indicates that the 4-aminoquinoline scaffold can be chemically tuned to circumvent clinical chloroquine resistance, a phenomenon not observed with the unmodified parent comparator [1].

Antimalarial Drug Resistance In Vivo Cross-Resistance

Dual EGFR/HDAC Inhibition: 4-Arylaminoquinoline Derivative vs. Single-Target Inhibitor Standards

The 4-aminoquinoline scaffold can be elaborated into dual-target inhibitors with nanomolar potency against both Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) enzymes [1]. A specific 4-arylaminoquinoline derivative (compound 22c2) simultaneously inhibits both targets with IC50 values significantly lower than many single-agent standards, representing a potential therapeutic advantage over monotherapy approaches that require separate drug entities [1].

EGFR HDAC Cancer Dual Inhibitor IC50

Targeted Research Applications and Procurement Scenarios for 4-Aminoquinoline (578-68-7)


Medicinal Chemistry: Synthesizing Next-Generation Antimalarials Active Against Drug-Resistant P. falciparum

Procurement of high-purity 4-aminoquinoline is essential for medicinal chemistry laboratories engaged in lead optimization campaigns targeting chloroquine-resistant malaria. As demonstrated in Section 3 (Evidence Item 1 and 4), appropriately substituted 4-aminoquinoline derivatives retain potent in vitro activity (low nanomolar IC50) and demonstrate curative in vivo efficacy against strains where chloroquine fails [1]. This scaffold is the validated starting point for introducing diverse side-chain modifications aimed at modulating pKa, lipophilicity, and metabolic stability to overcome resistance mechanisms and avoid toxic metabolite formation [2].

Epigenetic Drug Discovery: Developing Isoform-Selective HDAC Inhibitors for Oncology

Researchers focused on creating next-generation HDAC inhibitors with improved therapeutic windows should consider procuring 4-aminoquinoline as a core scaffold for derivatization. Evidence from Section 3 (Evidence Item 2) confirms that quinoline-based compounds can be engineered for significantly enhanced potency and selectivity against specific class I HDAC isoforms, such as HDAC8, compared to the pan-inhibitor vorinostat (IC50 = 442 nM vs. 7468 nM) [1]. This scaffold enables the design of molecules that may reduce the off-target toxicities associated with broad-spectrum HDAC inhibition [1].

Chemical Biology: Engineering High-Performance Fluorescent Probes for DNA Quantification and Imaging

Laboratories developing novel tools for DNA detection and cellular imaging will find 4-aminoquinoline to be a valuable synthetic precursor for fluorescent sensors. As detailed in Section 3 (Evidence Item 3), aminoquinoline derivatives like AQ4 offer a demonstrable improvement in signal-to-noise ratio over the industry-standard Hoechst stain for minor groove binding, leading to more sensitive and reliable assays [1]. The pH-dependent binding and red-shifted emission properties of these probes also present unique advantages for studying DNA interactions in specific microenvironments [1].

Polypharmacology & Oncology: Building Dual-Targeting EGFR/HDAC Inhibitors

In the pursuit of anticancer agents with novel mechanisms of action, 4-aminoquinoline serves as a privileged starting point for constructing dual EGFR/HDAC inhibitors. Evidence in Section 3 (Evidence Item 5) shows that 4-arylaminoquinoline derivatives can achieve potent, simultaneous inhibition of both targets (e.g., compound 22c2: EGFR IC50 = 4.81 nM; HDAC1 IC50 = 119.4 nM) [1]. Procuring the parent 4-aminoquinoline scaffold allows synthetic chemists to explore this polypharmacology approach, which aims to combat resistance and enhance therapeutic efficacy through a single molecular entity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.